2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol
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Overview
Description
2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrazine core, which is fused with a phenol group and a propan-2-yl substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyrazine with a substituted benzaldehyde to form an imidazo[1,2-a]pyrazine intermediate. This intermediate is then reacted with 4-(propan-2-yl)aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and nitro or halogenated derivatives from substitution reactions .
Scientific Research Applications
2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Pyrazine: A six-membered ring containing two nitrogen atoms, used in various pharmaceutical applications.
Phenol: A simple aromatic compound with a hydroxyl group, known for its antiseptic properties.
Uniqueness
2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol is unique due to its fused imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N4O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C21H20N4O/c1-14(2)15-7-9-16(10-8-15)23-21-20(17-5-3-4-6-18(17)26)24-19-13-22-11-12-25(19)21/h3-14,23,26H,1-2H3 |
InChI Key |
KUVJPWYFLCPYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4O |
Origin of Product |
United States |
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